[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride
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Overview
Description
[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a triazole ring, and a methanol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the reaction of morpholine with a triazole derivative under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction proceeds through nucleophilic substitution and cyclization steps, often facilitated by microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include oxidized derivatives of the methanol group, hydrogenated triazole compounds, and substituted morpholine derivatives. These products can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an antimicrobial and anticancer agent, owing to its ability to inhibit key biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis .
Mechanism of Action
The mechanism of action of [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways . For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and morpholine-containing molecules. Examples are:
Uniqueness
What sets [3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride apart is its combination of a morpholine ring and a triazole ring, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H14Cl2N4O2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
(3-morpholin-2-yl-1H-1,2,4-triazol-5-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c12-4-6-9-7(11-10-6)5-3-8-1-2-13-5;;/h5,8,12H,1-4H2,(H,9,10,11);2*1H |
InChI Key |
OVEVTYSVSOWFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NNC(=N2)CO.Cl.Cl |
Origin of Product |
United States |
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